molecular formula C8H17Cl4N2O2P B15164329 Bis[bis(2-chloroethyl)amino]phosphinic Acid CAS No. 200722-80-1

Bis[bis(2-chloroethyl)amino]phosphinic Acid

Cat. No.: B15164329
CAS No.: 200722-80-1
M. Wt: 346.0 g/mol
InChI Key: GKHCGXABHZLRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[bis(2-chloroethyl)amino]phosphinic acid is a chemical compound with the molecular formula C8H17Cl4N2O2P It is known for its unique structure, which includes two 2-chloroethyl groups attached to an amino phosphinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[bis(2-chloroethyl)amino]phosphinic acid typically involves the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite. This intermediate is then rearranged to produce bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[bis(2-chloroethyl)amino]phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic acids.

Scientific Research Applications

Bis[bis(2-chloroethyl)amino]phosphinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of polymers and as a flame retardant.

Mechanism of Action

The mechanism of action of bis[bis(2-chloroethyl)amino]phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Amino-[bis(2-chloroethyl)amino]phosphinic acid
  • Bis(dimethylamino)phosphinic chloride
  • Bis(2-chloroethyl)aminophosphonic acid

Uniqueness

Bis[bis(2-chloroethyl)amino]phosphinic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with a range of molecular targets. This versatility makes it valuable in multiple research and industrial applications .

Properties

CAS No.

200722-80-1

Molecular Formula

C8H17Cl4N2O2P

Molecular Weight

346.0 g/mol

IUPAC Name

bis[bis(2-chloroethyl)amino]phosphinic acid

InChI

InChI=1S/C8H17Cl4N2O2P/c9-1-5-13(6-2-10)17(15,16)14(7-3-11)8-4-12/h1-8H2,(H,15,16)

InChI Key

GKHCGXABHZLRSB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.